N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
Overview
Description
N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: is a synthetic organic compound that belongs to the class of benzenesulfonamides It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide bond.
N-Butyl Substitution: The N-butyl group is introduced through alkylation reactions, where an appropriate butylating agent reacts with the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, halogens, and sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Conversion to amines and other reduced forms.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: The compound is used in studies investigating the structure-activity relationship (SAR) of sulfonamide derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the benzenesulfonamide group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Lacks the pyrrolidine ring, resulting in different biological activity.
Pyrrolidine-3-sulfonamide: Contains the pyrrolidine ring but lacks the N-butyl group, affecting its pharmacokinetic properties.
N-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Similar structure but with a methyl group instead of a butyl group, leading to variations in activity and selectivity.
Uniqueness
N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to the presence of both the N-butyl group and the pyrrolidine ring, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other applications .
Properties
IUPAC Name |
N-butyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-9-16-21(19,20)14-8-6-7-13(12-14)15(18)17-10-4-5-11-17/h6-8,12,16H,2-5,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVBXQUCFZNQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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